molecular formula C15H9F6N3O2 B1387239 6-(trifluoromethyl)-N'-[3-(trifluoromethyl)benzoyl]nicotinohydrazide CAS No. 1092346-10-5

6-(trifluoromethyl)-N'-[3-(trifluoromethyl)benzoyl]nicotinohydrazide

Cat. No. B1387239
CAS RN: 1092346-10-5
M. Wt: 377.24 g/mol
InChI Key: PSBSNSJQYQXHBR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(Trifluoromethyl)-N’-[3-(trifluoromethyl)benzoyl]nicotinohydrazide (6-TFM-NBH) is a small molecule inhibitor of protein kinases, and is a promising drug candidate for the treatment of cancer and other diseases. 6-TFM-NBH is a member of the nicotinohydrazide family of compounds, which are known for their ability to selectively inhibit protein kinases. 6-TFM-NBH has been studied extensively in recent years, and its potential applications in cancer therapy and other areas have been explored.

Scientific Research Applications

Agrochemical Applications

TFMPs and their derivatives are widely used in the agrochemical industry . They are used in the protection of crops from pests . More than 20 new TFMP-containing agrochemicals have acquired ISO common names .

Pharmaceutical Applications

Several TFMP derivatives are used in the pharmaceutical industry . Five pharmaceutical and two veterinary products containing the TFMP moiety have been granted market approval, and many candidates are currently undergoing clinical trials .

Veterinary Applications

Apart from human pharmaceuticals, TFMP derivatives are also used in veterinary medicine . Two veterinary products containing the TFMP moiety have been granted market approval .

Synthesis of Active Ingredients

TFMPs serve as a key structural motif in active agrochemical and pharmaceutical ingredients . The unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety contribute to the biological activities of TFMP derivatives .

Intermediate in Chemical Synthesis

Among TFMP derivatives, 2,3-dichloro-5-(trifluoromethyl)-pyridine (2,3,5-DCTF), which is used as a chemical intermediate for the synthesis of several crop-protection products, is in high demand .

Transition Metal-Mediated Trifluoromethylation

Recent advances in transition metal-mediated trifluoromethylation reactions have seen enormous growth in the incorporation of a trifluoromethyl group into organic motifs . This process involves the construction of C(sp 3, sp 2, and sp)–CF 3 bonds via C–H/X bond functionalization or addition processes in both aliphatic and aromatic hydrocarbons .

Radical Trifluoromethylation

The trifluoromethyl group plays an increasingly important role in radical trifluoromethylation of carbon-centered radical intermediates . This process is significant in the fields of pharmaceuticals, agrochemicals, and materials .

Future Applications

Given the unique properties and wide-ranging applications of TFMPs, it is expected that many novel applications of TFMP will be discovered in the future .

properties

IUPAC Name

6-(trifluoromethyl)-N'-[3-(trifluoromethyl)benzoyl]pyridine-3-carbohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9F6N3O2/c16-14(17,18)10-3-1-2-8(6-10)12(25)23-24-13(26)9-4-5-11(22-7-9)15(19,20)21/h1-7H,(H,23,25)(H,24,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSBSNSJQYQXHBR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)C(=O)NNC(=O)C2=CN=C(C=C2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9F6N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(trifluoromethyl)-N'-[3-(trifluoromethyl)benzoyl]nicotinohydrazide

Retrosynthesis Analysis

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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